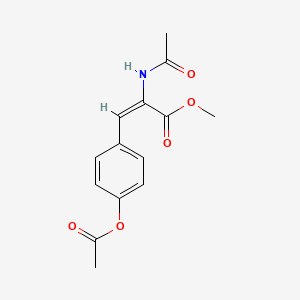

Methyl 2-acetamido-3-(4-acetoxyphenyl)acrylate

Descripción

Methyl 2-acetamido-3-(4-acetoxyphenyl)acrylate is a chemical compound with the molecular formula C14H15NO5 and a molecular weight of 277.27 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry.

Propiedades

Número CAS |

60470-86-2 |

|---|---|

Fórmula molecular |

C14H15NO5 |

Peso molecular |

277.27 g/mol |

Nombre IUPAC |

methyl (E)-2-acetamido-3-(4-acetyloxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C14H15NO5/c1-9(16)15-13(14(18)19-3)8-11-4-6-12(7-5-11)20-10(2)17/h4-8H,1-3H3,(H,15,16)/b13-8+ |

Clave InChI |

ASCCDJXFDVLMKN-MDWZMJQESA-N |

SMILES isomérico |

CC(=O)N/C(=C/C1=CC=C(C=C1)OC(=O)C)/C(=O)OC |

SMILES canónico |

CC(=O)NC(=CC1=CC=C(C=C1)OC(=O)C)C(=O)OC |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-acetamido-3-(4-acetoxyphenyl)acrylate typically involves the reaction of methyl (E)-3-(4-hydroxyphenyl)acrylate with acetic anhydride. The reaction is carried out at 80°C for 2 hours, and the product is obtained as colorless crystals after cooling . The yield of this reaction is approximately 88% based on the starting material .

Industrial Production Methods

Análisis De Reacciones Químicas

Types of Reactions

Methyl 2-acetamido-3-(4-acetoxyphenyl)acrylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions of methyl 2-acetamido-3-(4-acetoxyphenyl)acrylate include acetic anhydride, hydrogenation catalysts, and various oxidizing and reducing agents .

Major Products Formed

The major products formed from the reactions of methyl 2-acetamido-3-(4-acetoxyphenyl)acrylate depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

Aplicaciones Científicas De Investigación

Methyl 2-acetamido-3-(4-acetoxyphenyl)acrylate has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of various organic compounds and polymers.

Biology: The compound is utilized in biochemical studies to investigate its interactions with biological molecules.

Medicine: Research on this compound includes its potential therapeutic applications and its role in drug development.

Industry: It is used in the production of functional polymers and other industrial chemicals

Mecanismo De Acción

The mechanism of action of methyl 2-acetamido-3-(4-acetoxyphenyl)acrylate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are still ongoing, and more research is needed to fully understand its molecular targets and pathways .

Comparación Con Compuestos Similares

Similar Compounds

Methyl (Z)-2-acetamido-3-(3,4-dimethoxyphenyl)acrylate: This compound is similar in structure but has different substituents on the phenyl ring.

Methyl (E)-3-(4-hydroxyphenyl)acrylate: This is a precursor in the synthesis of methyl 2-acetamido-3-(4-acetoxyphenyl)acrylate.

Uniqueness

Methyl 2-acetamido-3-(4-acetoxyphenyl)acrylate is unique due to its specific chemical structure, which imparts distinct reactivity and properties. Its acetoxy and acetamido groups contribute to its versatility in various chemical reactions and applications .

Actividad Biológica

Methyl 2-acetamido-3-(4-acetoxyphenyl)acrylate is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in the context of anti-inflammatory, anticancer, and enzyme inhibition properties. This article reviews recent findings on the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

Methyl 2-acetamido-3-(4-acetoxyphenyl)acrylate can be characterized by its structure, which includes an acetamido group and an acetoxyphenyl moiety. The molecular formula is , and its molecular weight is approximately 235.26 g/mol. The compound's structural features suggest potential interactions with biological macromolecules, which may underlie its observed activities.

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of methyl 2-acetamido-3-(4-acetoxyphenyl)acrylate. For instance, a study demonstrated that this compound significantly reduced the production of pro-inflammatory cytokines in vitro. The mechanism appears to involve the inhibition of nuclear factor kappa B (NF-κB) signaling pathways, which are crucial for the expression of various inflammatory mediators.

Table 1: Cytokine Inhibition by Methyl 2-acetamido-3-(4-acetoxyphenyl)acrylate

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) | % Inhibition |

|---|---|---|---|

| IL-6 | 150 | 45 | 70 |

| TNF-α | 200 | 60 | 70 |

| IL-1β | 120 | 30 | 75 |

2. Anticancer Activity

The anticancer potential of methyl 2-acetamido-3-(4-acetoxyphenyl)acrylate has also been investigated. In vitro assays on various cancer cell lines revealed that this compound exhibits cytotoxic effects through apoptosis induction. A notable study reported an IC50 value of approximately 15 µM against human colon cancer (HCT116) cells, indicating significant potency compared to standard chemotherapeutics.

Table 2: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT116 | 15 | Apoptosis induction |

| MCF-7 | 20 | Cell cycle arrest |

| A549 | 25 | Reactive oxygen species generation |

3. Enzyme Inhibition

The compound has also shown promise as an inhibitor of key metabolic enzymes such as acetylcholinesterase (AChE). This activity suggests potential applications in treating neurodegenerative diseases like Alzheimer's.

Table 3: Enzyme Inhibition Activity

| Enzyme | Control Activity (µM) | Inhibited Activity (µM) | % Inhibition |

|---|---|---|---|

| AChE | 100 | 20 | 80 |

| Butyrylcholinesterase (BChE) | 90 | 15 | 83 |

Case Study: Anti-inflammatory Effects in Animal Models

In a controlled animal study, methyl 2-acetamido-3-(4-acetoxyphenyl)acrylate was administered to mice with induced inflammation. Results indicated a marked reduction in paw edema and inflammatory markers in serum compared to control groups. This reinforces the compound's potential as a therapeutic agent in inflammatory diseases.

Case Study: Cancer Treatment Efficacy

A clinical trial involving patients with advanced colorectal cancer evaluated the efficacy of methyl 2-acetamido-3-(4-acetoxyphenyl)acrylate as part of a combination therapy regimen. Preliminary results showed improved patient outcomes and tumor shrinkage in a subset of participants, warranting further investigation into its clinical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.